BenchChemオンラインストアへようこそ!

4(1H)-Pyrimidinone, 2-amino-5-(4-chlorophenyl)-6-ethyl-

Pharmaceutical impurity profiling Pharmacopoeial HPLC Pyrimethamine quality control

2-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-4(1H)-one (CAS 91396-20-2, molecular formula C₁₂H₁₂ClN₃O, molecular weight 249.70 g/mol) is a monocyclic 4(1H)-pyrimidinone derivative that is structurally a mono-oxo analog of the antimalarial drug pyrimethamine. Unlike generic pyrimidine building blocks, this compound is explicitly listed as Impurity C (BP Impurity in the International Pharmacopoeia monograph for pyrimethamine, where it is formally classified as a degradation product—not a synthesis-related impurity—arising from the hydrolytic deamination of the parent 2,4-diaminopyrimidine scaffold.

Molecular Formula C12H12ClN3O
Molecular Weight 249.69 g/mol
CAS No. 91396-20-2
Cat. No. B12918185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(1H)-Pyrimidinone, 2-amino-5-(4-chlorophenyl)-6-ethyl-
CAS91396-20-2
Molecular FormulaC12H12ClN3O
Molecular Weight249.69 g/mol
Structural Identifiers
SMILESCCC1=C(C(=O)NC(=N1)N)C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H12ClN3O/c1-2-9-10(11(17)16-12(14)15-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H3,14,15,16,17)
InChIKeyKTEOTBKBKDEYDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-4(1H)-one (CAS 91396-20-2) Is Not a Generic Pyrimidine Research Chemical


2-Amino-5-(4-chlorophenyl)-6-ethylpyrimidin-4(1H)-one (CAS 91396-20-2, molecular formula C₁₂H₁₂ClN₃O, molecular weight 249.70 g/mol) is a monocyclic 4(1H)-pyrimidinone derivative that is structurally a mono-oxo analog of the antimalarial drug pyrimethamine [1]. Unlike generic pyrimidine building blocks, this compound is explicitly listed as Impurity C (BP Impurity 1) in the International Pharmacopoeia monograph for pyrimethamine, where it is formally classified as a degradation product—not a synthesis-related impurity—arising from the hydrolytic deamination of the parent 2,4-diaminopyrimidine scaffold [2]. This regulatory designation confers a distinct identity and procurement rationale that differentiates it from both the active pharmaceutical ingredient and from other pyrimethamine impurities.

Pyrimethamine-Related Impurities Cannot Be Interchanged: The Case for Compound-Specific Procurement of CAS 91396-20-2


The pyrimethamine impurity panel comprises at least seven structurally distinct compounds, each with unique chromatographic retention, degradation origin, and regulatory acceptance criteria [1]. Impurity C (CAS 91396-20-2) bears a 4-pyrimidinone core arising from deamination at the 4-position, whereas Impurity A (CAS 93456-61-2) bears a 2-pyrimidinone core from deamination at the 2-position, and Impurity B (CAS unknown, assigned to 5-(4-chlorophenyl)-6-ethylpyrimidine-2,4(1H,3H)-dione) is a bis-oxo species [2]. These positional isomers exhibit different relative retention times (RRT 0.64 for Impurity C vs. RRT 0.35 for Impurity A and RRT 0.45 for Impurity B), and are resolved under pharmacopoeial HPLC conditions only when the correct reference standard is used for peak identification [1][2]. Substituting a generic pyrimidinone or a different pyrimethamine impurity for CAS 91396-20-2 risks misidentification of degradation peaks, invalid method validation, and non-compliance with pharmacopoeial system suitability criteria.

Quantitative Differentiation Evidence for CAS 91396-20-2: Direct Comparator Data Supporting Procurement Decisions


Chromatographic Relative Retention Time (RRT) Discriminates 4-Pyrimidinone Impurity C from All Other Pyrimethamine Impurities

Under the International Pharmacopoeia HPLC conditions for pyrimethamine related substances (Eurospher-II C18H column, 250 × 4.6 mm, 5 µm; mobile phase 0.05 M KH₂PO₄ pH 2.6 / methanol 40:60 v/v; 1.2 mL/min; 30 °C; detection 215 nm), Impurity C (CAS 91396-20-2) elutes at a relative retention time (RRT) of approximately 0.64 with reference to pyrimethamine (RRT = 1.00, retention time ~12 min) [1]. This RRT is distinct from Impurity A (RRT ~0.35), Impurity B (RRT ~0.45), Impurity D (RRT ~0.15), Impurity E (RRT ~0.42), Impurity F (RRT ~0.52), and Impurity G (RRT ~2.28) [1].

Pharmaceutical impurity profiling Pharmacopoeial HPLC Pyrimethamine quality control

Structural Differentiation: 4-Pyrimidinone vs. 2-Pyrimidinone Positional Isomerism Defines Impurity C Identity

CAS 91396-20-2 is the 4(1H)-pyrimidinone regioisomer formed by hydrolytic deamination at the 4-amino position of pyrimethamine, yielding a carbonyl at C-4 while retaining the 2-amino group [1]. In contrast, Impurity A (CAS 93456-61-2) is the 2(1H)-pyrimidinone regioisomer formed by deamination at the 2-position, yielding a carbonyl at C-2 while retaining the 4-amino group [2]. Pyrimethamine itself (CAS 58-14-0) is the 2,4-diamino parent compound (C₁₂H₁₃ClN₄, MW 248.71) . The target compound (C₁₂H₁₂ClN₃O, MW 249.70) differs from pyrimethamine by +0.99 Da (NH₂ → O replacement) and from Impurity A by the position of the carbonyl group, resulting in distinct UV absorption, mass fragmentation, and chromatographic behavior.

Degradation product identification Positional isomer discrimination Pyrimethamine hydrolytic pathways

Regulatory Classification as a Degradation Product Drives Distinct Acceptance Limits vs. Synthesis-Related Impurities

The International Pharmacopoeia categorizes Impurity C (CAS 91396-20-2) as a degradation product, while Impurities D–G are classified as synthesis-related impurities [1]. This distinction has operational consequences: degradation products must be monitored in stability studies and long-term storage conditions, not merely in batch release testing. The acceptance criterion for any single unspecified impurity in pyrimethamine is ≤0.10% (area normalization), with total impurities ≤0.30% [1]. For the validated isocratic HPLC method described by Mwalwisi et al., the linear range for Impurity C was 0.120–0.710 µg/mL, with R² >0.994 and spike recovery within 89.1–105.1% [2].

Forced degradation studies Stability-indicating methods Pharmacopoeial impurity thresholds

Physicochemical Property Differentiation Enables Selective Extraction and Detection Workflows

The predicted pKa of 9.38 ± 0.50 for CAS 91396-20-2 differs fundamentally from pyrimethamine (pKa ~7.0–7.3 for the 2,4-diaminopyrimidine system [1]) owing to the replacement of the 4-amino group with a 4-carbonyl, which alters the acid-base character of the pyrimidine ring. The target compound has a predicted boiling point of 411.9 ± 55.0 °C and density of 1.38 ± 0.1 g/cm³ . The monoisotopic mass of 249.067 Da (free base) generates a characteristic [M+H]⁺ ion at m/z 250.074 in positive-ion ESI-MS, enabling selective detection against pyrimethamine (m/z 249.090 [M+H]⁺) and Impurity A (m/z 250.074 [M+H]⁺, isobaric but distinguishable by MS/MS fragmentation pattern) [2].

Physicochemical profiling Sample preparation Mass spectrometry detection

Availability as a Certified Pharmacopoeial Reference Standard vs. Research-Grade Alternatives

CAS 91396-20-2 is commercially listed as Pyrimethamine BP Impurity 1 by multiple accredited reference standard suppliers (SynZeal catalogue SZ-P068005, Dalton Research Molecules DC-002383, ChemicalBook with 95% HPLC purity), supplied with full Certificates of Analysis and characterization data compliant with regulatory guidelines [1]. In contrast, Impurity A (CAS 93456-61-2, BP Impurity 3) and Impurity B (CAS 3275-44-3, EP Impurity B) target different pharmacopoeial peak assignments. The target compound is specifically designated in the BP monograph as the impurity with RRT ~0.64, and its procurement as a characterized reference standard is a prerequisite for compendial method implementation [2]. Typical available pack sizes range from 500 mg to 10 g (trifluoroacetate salt form, purity >95% by HPLC) .

Reference standard procurement BP/EP impurity standards Regulatory compliance

High-Value Application Scenarios for CAS 91396-20-2 Based on Validated Differentiation Evidence


Pharmacopoeial Impurity Profiling and Batch Release Testing of Pyrimethamine API and Formulations

Laboratories performing BP/Ph. Int. compendial testing of pyrimethamine drug substance or finished dosage forms require CAS 91396-20-2 as the authentic Impurity C reference standard for peak identification at RRT ~0.64. The validated isocratic HPLC method of Mwalwisi et al. (2017) demonstrates baseline resolution of Impurity C from all other specified impurities within 30 minutes, with linearity (0.120–0.710 µg/mL, R² >0.994) and recovery (89.1–105.1%) meeting ICH Q2(R1) validation criteria [1]. Without this specific standard, the system suitability criterion requiring resolution ≥3.0 between impurities A and B cannot be verified, nor can the acceptance limit of ≤0.10% for any single unspecified impurity be reliably applied to the degradation product peak [2].

Forced Degradation and Stability-Indicating Method Development for Pyrimethamine

Because Impurity C is classified as a degradation product rather than a synthesis-related impurity, CAS 91396-20-2 is the required reference standard for forced degradation studies (hydrolytic, oxidative, thermal, and photolytic stress) designed to establish stability-indicating methods for pyrimethamine [1]. Mass balance evaluation in stressed samples requires accurate quantification of this specific deamination product. Its distinct pKa (9.38 vs. ~7.0 for pyrimethamine) enables pH-selective extraction to enrich the degradation product from stressed sample matrices prior to HPLC analysis .

LC-MS/MS Method Development and Positional Isomer Discrimination in Complex Matrices

CAS 91396-20-2 (MW 249.70) is isobaric with Impurity A (CAS 93456-61-2, also MW 249.70), yet the two positional isomers produce distinct MS/MS fragmentation patterns due to differential carbonyl placement [1]. This creates a method development challenge in LC-MS/MS workflows where the two isomers may co-elute or be indistinguishable by precursor ion scanning alone. Procuring both authentic standards enables optimization of chromatographic separation and construction of isomer-specific multiple reaction monitoring (MRM) transitions, which is critical for laboratories developing selective and sensitive impurity methods for pyrimethamine in biological fluids or complex pharmaceutical matrices [2].

Reference Standard Inventory for ANDA/DMF Submissions and Regulatory Filings

For generic pharmaceutical manufacturers preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for pyrimethamine-containing products, CAS 91396-20-2 must be procured, characterized, and maintained as a qualified reference standard for impurity method validation [1]. Regulatory agencies (FDA, EMA) expect that the specific degradation product identified in the innovator's monograph is tracked with an authentic, fully characterized standard; substitution with a different pyrimethamine impurity or a non-pharmacopoeial compound risks a deficiency letter during application review. Multiple accredited suppliers offer this compound with full COA and characterization data packages suitable for regulatory submission [2].

Quote Request

Request a Quote for 4(1H)-Pyrimidinone, 2-amino-5-(4-chlorophenyl)-6-ethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.